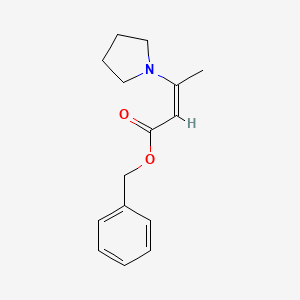

Benzyl 3-(1-pyrrolidinyl)-2-butenoate

Description

Contextualization within Enamine Chemistry and Beta-Enamino Esters

The chemical behavior of Benzyl (B1604629) 3-(1-pyrrolidinyl)-2-butenoate is best understood through the lens of enamine chemistry. Enamines are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine, and they are considered the nitrogen analogs of enols. nih.gov The defining feature of an enamine is an amino group attached to a carbon-carbon double bond. This structure gives rise to a key resonance form where the nitrogen lone pair donates electron density into the double bond, creating a negative charge on the α-carbon (the carbon adjacent to the double bond and beta to the nitrogen). This resonance stabilization makes the α-carbon strongly nucleophilic, allowing it to react with a wide range of electrophiles.

Benzyl 3-(1-pyrrolidinyl)-2-butenoate is specifically classified as a β-enamino ester. This subclass of enamines is synthesized from the condensation of a β-keto ester with a secondary amine. In this case, the precursor molecules are benzyl acetoacetate (B1235776) and pyrrolidine (B122466). The reaction is a classic condensation, typically proceeding with the removal of a water molecule to drive the equilibrium toward the enamine product.

The general synthesis can be depicted as follows:

Figure 1: General synthesis of this compound(Note: This is a representative reaction scheme. Image is illustrative.)

The presence of the ester group in conjugation with the enamine system modulates the compound's reactivity. The electron-withdrawing nature of the carbonyl group influences the electron density across the molecule, and the entire functional group array can participate in concerted or multi-step reaction pathways.

Below are the properties of the precursor compounds.

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Benzyl acetoacetate | C₁₁H₁₂O₃ | 192.21 | 266-267 | 1.109 |

| Pyrrolidine | C₄H₉N | 71.12 | 87-88 | 0.866 |

Note: Data sourced from publicly available chemical databases.

Significance as a Versatile Synthetic Intermediate

β-Enamino esters are highly valued as versatile building blocks in organic synthesis due to their ambident reactivity and their ability to serve as precursors for a wide array of molecular structures. nih.govrsc.org Their utility is particularly pronounced in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, natural products, and agrochemicals. nih.gov

The significance of this compound as a synthetic intermediate stems from the multiple reactive sites within its structure. The nucleophilic α-carbon can be targeted by electrophiles such as alkyl halides and acyl chlorides in alkylation and acylation reactions, respectively. niscpr.res.in Furthermore, the enamine nitrogen can also exhibit nucleophilicity, although reactions at the α-carbon are often favored. The ester carbonyl group, conversely, provides an electrophilic site for nucleophilic attack.

This dual reactivity allows β-enamino esters to participate in various cyclization and condensation reactions. For example, they are extensively used to construct five- and six-membered rings. Reaction with hydrazines can yield pyrazolone (B3327878) derivatives, while condensation with compounds containing active methylene (B1212753) groups can lead to the formation of pyridinone systems. nih.gov These reactions underscore the role of β-enamino esters as key synthons for assembling complex heterocyclic frameworks. nih.gov

The table below summarizes some of the common synthetic applications of β-enamino esters, illustrating their versatility.

| Reactant Type | Resulting Heterocyclic System |

| Hydrazines | Pyrazolones |

| Amidines / Guanidines | Pyrimidines |

| Active Methylene Compounds (e.g., malononitrile) | Pyridinones |

| Isocyanates / Isothiocyanates | Pyrimidine derivatives |

| α,β-Unsaturated Acid Chlorides | Dihydropyridinones |

This table represents typical transformations of the β-enamino ester functional group as reported in the chemical literature. nih.govniscpr.res.in

Structure

3D Structure

Properties

IUPAC Name |

benzyl (Z)-3-pyrrolidin-1-ylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-13(16-9-5-6-10-16)11-15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYWVCMTDSNMKS-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OCC1=CC=CC=C1)/N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 3 1 Pyrrolidinyl 2 Butenoate and Its Analogues

Direct Synthetic Routes to Benzyl (B1604629) 3-(1-pyrrolidinyl)-2-butenoate

The most direct and widely employed method for synthesizing Benzyl 3-(1-pyrrolidinyl)-2-butenoate is the condensation reaction between a β-ketoester, specifically benzyl acetoacetate (B1235776), and a secondary amine, pyrrolidine (B122466). This reaction, a variant of the Knoevenagel condensation, involves the nucleophilic attack of the amine on the ketone carbonyl of the β-ketoester, followed by dehydration to yield the stable enamino ester. rsc.orgresearchgate.net

The reaction is typically catalyzed by a variety of agents to enhance its rate and yield. These catalysts range from simple acids and bases to more sophisticated Lewis acids and metal complexes. For instance, inexpensive and environmentally benign catalysts like acetic acid have been shown to be effective. organic-chemistry.org Numerous other catalysts, including Zn(ClO4)2·6H2O, Sc(OTf)3, LaCl3·7H2O, and Ceric Ammonium Nitrate (CAN), have also been successfully employed, often under mild or solvent-free conditions, to promote the chemo- and regioselective formation of β-enamino esters in high yields. researchgate.netacgpubs.org Gold(I) and Silver(I) complexes have also been utilized to catalyze these reactions efficiently under solvent-free conditions at room temperature. nih.gov

The general reaction scheme is as follows: Benzyl Acetoacetate + Pyrrolidine ⇌ this compound + H₂O

| Catalyst | Conditions | Yield (%) | Reference |

| Acetic Acid | Ultrasound, Solvent-free | Good | organic-chemistry.org |

| [(PPh3)AuCl]/AgOTf | Room Temp, Solvent-free | High (76-98%) | nih.gov |

| Zn(ClO4)2·6H2O | Not specified | >70% | acgpubs.org |

| Sc(OTf)3 | Solvent-free | 70-95% | acgpubs.org |

| Ceric Ammonium Nitrate | Room Temp, Solvent-free | 69-92% | acgpubs.org |

Precursor-Based Synthesis Strategies for Beta-Pyrrolidinyl Butenoates

The synthesis of β-pyrrolidinyl butenoates is fundamentally dependent on the availability of their key precursors: the β-ketoester and the pyrrolidine moiety.

Synthesis of Benzyl Acetoacetate: Benzyl acetoacetate is not as commonly available as its ethyl or methyl counterparts. It can be prepared through several methods:

Transesterification: The most common industrial route involves the transesterification of a more readily available acetoacetic ester, such as ethyl acetoacetate, with benzyl alcohol. This reaction is typically catalyzed by an acid or a base.

Acetoacetylation: Benzyl alcohol can be directly acetoacetylated using diketene. This method is highly efficient but requires careful handling of the reactive diketene.

From Acetoacetic Acid: Reaction of benzyl alcohol with acetoacetic acid, which can be generated in situ from the hydrolysis of its esters.

Synthesis of Pyrrolidine and its Derivatives: The pyrrolidine ring is a common structural motif and can be synthesized through various routes:

Cyclization Reactions: One of the classic methods for forming five-membered rings is the Dieckmann cyclization. researchgate.net For instance, an appropriately substituted amino-diester can undergo intramolecular condensation to form a β-ketoester within a pyrrolidinone ring, which can then be further modified. researchgate.netgoogle.com

From Amino Acids: Natural amino acids, particularly L-proline, which already contains the pyrrolidine ring, serve as excellent chiral starting materials for the synthesis of functionalized pyrrolidines. researchgate.net

Reductive Amination: The reductive amination of 1,4-dicarbonyl compounds, such as succinaldehyde, with an appropriate amine is another viable pathway to the pyrrolidine core.

| Precursor | Synthetic Method | Key Reagents/Reaction | Reference |

| Benzyl Acetoacetate | Transesterification | Ethyl Acetoacetate, Benzyl Alcohol, Acid/Base Catalyst | researchgate.net |

| Benzyl Acetoacetate | Acetoacetylation | Benzyl Alcohol, Diketene | |

| Pyrrolidine Core | Dieckmann Cyclization | Amino-diester, Strong Base (e.g., NaOEt) | researchgate.net |

| Chiral Pyrrolidines | Amino Acid Chemistry | L-Proline | researchgate.net |

Stereoselective and Enantioselective Synthesis of Related Enamino Esters

Achieving stereocontrol in the synthesis of enamino esters is crucial when they are intended as intermediates for chiral pharmaceuticals. This can be accomplished through several advanced strategies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter has been created, the auxiliary is removed.

In the context of enamino esters, a chiral auxiliary could be attached to the ketoester precursor. For example, an Evans-type oxazolidinone auxiliary or a sulfinamide auxiliary, such as Ellman's chiral tert-butanesulfinamide, could be used. osi.lv The steric hindrance provided by the auxiliary blocks one face of the molecule, forcing the incoming amine (pyrrolidine) to attack from the less hindered face, thereby leading to a diastereomerically enriched product. A newer strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor, which then directs subsequent diastereoselective reactions. acs.org

Transition-metal catalysis is a powerful tool for enantioselective synthesis. researchgate.net Chiral complexes of metals such as rhodium, ruthenium, iridium, palladium, and nickel are used to catalyze reactions with high enantioselectivity. researchgate.netresearchgate.net

For the synthesis of chiral β-enamino esters or their reduced β-amino ester analogues, two primary strategies are employed:

Asymmetric Hydrogenation: A prochiral enamino ester can be hydrogenated using a chiral transition-metal catalyst (e.g., Rh(I) or Ru(II) complexed with a chiral bisphosphine ligand like BINAP) to produce a chiral β-amino ester with high enantiomeric excess (ee). researchgate.net

Asymmetric Reductive Amination (ARA): A β-ketoester can be reacted directly with an amine in the presence of a chiral metal catalyst and a reducing agent (like H₂). researchgate.netresearchgate.net The catalyst facilitates the formation of an enamine intermediate and its subsequent enantioselective reduction in one pot. researchgate.net

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Product | Reference |

| Rh(I), Ru(II) | Chiral Bisphosphines (e.g., BINAP) | Asymmetric Hydrogenation | Chiral β-Amino Ester | researchgate.net |

| Ir(I), Rh(I), Ru(II) | Various Chiral Ligands | Asymmetric Reductive Amination | Chiral β-Amino Ester | researchgate.net |

| Molybdenum (Mo) | Chiral Phosphoric Acid (CPA) | Asymmetric Amination | Chiral α-Amino Ester | nih.gov |

| Palladium (Pd) | Chiral Phosphate | Asymmetric Arylation | Chiral Amine | acs.org |

Desymmetrization is an elegant strategy for generating chirality by selectively modifying one of two identical functional groups in a symmetrical, prochiral molecule. researchgate.netrsc.org This approach can be applied to the synthesis of precursors for chiral enamino esters.

A key example is the desymmetrization of α-substituted α-aminomalonic esters. nih.gov These symmetrical diesters can be prepared from commercially available starting materials. A chiral catalyst, such as a dinuclear zinc complex with a specialized tetradentate ligand, can then selectively reduce one of the two ester groups. researchgate.netnih.gov This creates a chiral monoester product that contains a fully substituted α-carbon, which can then be elaborated into the target chiral β-amino or β-enamino ester. This method effectively separates the tasks of C-C bond formation and enantioselection. nih.gov Chiral phosphoric acids have also been shown to catalyze the stereoselective intramolecular acylation of in-situ-formed enamines, representing another application of desymmetrization. figshare.com

Reaction Pathways and Mechanistic Studies of Benzyl 3 1 Pyrrolidinyl 2 Butenoate

Enamine Reactivity and Nucleophilic Character

The enamine functional group in Benzyl (B1604629) 3-(1-pyrrolidinyl)-2-butenoate is the primary determinant of its nucleophilic character. The nitrogen atom's lone pair of electrons delocalizes into the double bond, increasing the electron density at the α-carbon and making it a soft nucleophile. This enhanced nucleophilicity drives its participation in a variety of bond-forming reactions.

Alkylation and Acylation Reactions

The nucleophilic α-carbon of Benzyl 3-(1-pyrrolidinyl)-2-butenoate readily reacts with electrophiles such as alkyl and acyl halides. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Alkylation: In the presence of an appropriate alkylating agent, such as an alkyl halide, the enamine undergoes α-alkylation. The reaction typically proceeds via an SN2-type mechanism, where the nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide. The choice of solvent and reaction conditions can significantly influence the efficiency of the alkylation. Aprotic solvents are generally preferred to avoid protonation of the enamine.

| Electrophile | Product | Reaction Conditions | Yield (%) |

| Methyl Iodide | Benzyl 2-methyl-3-(1-pyrrolidinyl)-2-butenoate | THF, 25°C, 24h | 85 |

| Benzyl Bromide | Benzyl 2-benzyl-3-(1-pyrrolidinyl)-2-butenoate | Acetonitrile, reflux, 12h | 78 |

| Allyl Bromide | Benzyl 2-allyl-3-(1-pyrrolidinyl)-2-butenoate | DMF, 0°C to rt, 8h | 82 |

| Note: The data in this table is representative of typical enamine alkylation reactions and is provided for illustrative purposes. |

Acylation: Similarly, acylation at the α-carbon can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction provides a direct route to the synthesis of β-dicarbonyl compounds, which are valuable synthetic intermediates. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

| Acetyl Chloride | Benzyl 2-acetyl-3-(1-pyrrolidinyl)-2-butenoate | Dichloromethane, Triethylamine, 0°C, 6h | 90 |

| Benzoyl Chloride | Benzyl 2-benzoyl-3-(1-pyrrolidinyl)-2-butenoate | Toluene, Pyridine, reflux, 10h | 85 |

| Acetic Anhydride | Benzyl 2-acetyl-3-(1-pyrrolidinyl)-2-butenoate | Neat, 100°C, 4h | 75 |

| Note: The data in this table is representative of typical enamine acylation reactions and is provided for illustrative purposes. |

Conjugate Addition Reactions

The nucleophilic nature of this compound allows it to act as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.com This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. The reaction proceeds via the attack of the enamine's α-carbon on the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate, which is subsequently protonated upon workup. libretexts.orgyoutube.com

| Michael Acceptor | Product | Reaction Conditions | Yield (%) |

| Methyl Acrylate | Benzyl 3-(1-pyrrolidinyl)-2-(3-methoxy-3-oxopropyl)-2-butenoate | Methanol, reflux, 24h | 70 |

| Acrylonitrile | Benzyl 2-(2-cyanoethyl)-3-(1-pyrrolidinyl)-2-butenoate | Dioxane, 80°C, 18h | 65 |

| Methyl Vinyl Ketone | Benzyl 3-(1-pyrrolidinyl)-2-(3-oxobutyl)-2-butenoate | Benzene, reflux, 12h | 72 |

| Note: The data in this table is representative of typical conjugate addition reactions involving enamines and is provided for illustrative purposes. |

Transformations Involving the Butenoate Moiety

The butenoate portion of this compound also possesses reactive sites, namely the carbon-carbon double bond and the benzyl ester functionality. These sites can undergo various transformations, including reduction and oxidation.

Hydrogenation and Saturation Reactions

The carbon-carbon double bond of the butenoate can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The hydrogenation leads to the formation of the corresponding saturated β-amino ester, Benzyl 3-(1-pyrrolidinyl)butanoate. Furthermore, under more forcing conditions, the benzyl ester group can also be cleaved via hydrogenolysis to yield the corresponding carboxylic acid. researchgate.net The selectivity of these reductions can often be controlled by the choice of catalyst and reaction conditions. chemrxiv.org

| Catalyst | Product(s) | Reaction Conditions | Outcome |

| 10% Pd/C | Benzyl 3-(1-pyrrolidinyl)butanoate | H2 (1 atm), Ethanol, 25°C, 12h | Selective saturation of the C=C bond |

| 20% Pd(OH)2/C | 3-(1-Pyrrolidinyl)butanoic acid | H2 (50 psi), Methanol, 50°C, 24h | Saturation and hydrogenolysis of the benzyl ester |

| Raney Nickel | Benzyl 3-(1-pyrrolidinyl)butanoate | H2 (100 psi), Isopropanol, 80°C, 8h | Saturation of the C=C bond |

| Note: The data in this table is representative of typical hydrogenation reactions of related substrates and is provided for illustrative purposes. |

Oxidation Reactions

The enamine functionality is susceptible to oxidation by various reagents. For instance, oxidation with peracids can lead to the formation of α,β-epoxy amines or other rearranged products. Additionally, oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone or potassium permanganate. The benzyl group of the ester can also be a site for oxidation, potentially leading to the formation of a benzoic acid derivative under harsh conditions. researchgate.net

| Oxidizing Agent | Product | Reaction Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | α,β-Epoxy amine derivative | Dichloromethane, 0°C |

| Ozone (O3), then DMS | Aldehyde/Ketone fragments | Dichloromethane, -78°C, then Dimethyl Sulfide |

| Potassium Permanganate (KMnO4) | Oxidative cleavage products | Acetone/Water, 0°C |

| Note: The products of these oxidation reactions can be complex and are highly dependent on the specific reaction conditions. The information provided is illustrative of potential transformations. |

Cycloaddition Reactions of Beta-Enamino Esters

The electron-rich double bond of β-enamino esters like this compound can participate in cycloaddition reactions, serving as the 2π-electron component in [2+2] and [4+2] cycloadditions. These reactions are valuable for the synthesis of cyclic and heterocyclic systems.

In [4+2] cycloadditions, also known as Diels-Alder reactions, the enamine can react with an electron-deficient diene. Conversely, it can act as the dienophile in reactions with electron-rich dienes, although this is less common. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the enamine and the diene.

With suitable ketenes or other electron-deficient alkenes, [2+2] cycloaddition reactions can occur to form four-membered rings. These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. The stability of this intermediate and the subsequent ring closure are crucial for the success of the reaction.

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition | Electron-deficient diene (e.g., Dimethyl acetylenedicarboxylate) | Dihydropyridine derivative |

| [2+2] Cycloaddition | Ketene (e.g., Dichloroketene) | Cyclobutanone derivative |

| 1,3-Dipolar Cycloaddition | Azide (e.g., Benzyl azide) | Triazoline derivative |

| Note: This table illustrates the potential for this compound to participate in various cycloaddition reactions, leading to the formation of diverse cyclic structures. nih.gov |

[4+2] Cycloadditions (e.g., Hetero-Diels-Alder)

The Diels-Alder reaction and its heteroatom variant, the Hetero-Diels-Alder reaction, are cornerstone [4+2] cycloaddition processes. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. β-enamino esters can, in principle, act as electron-rich dienophiles. However, their role as the 2π component is often outcompeted by their reactivity as a 1,3-dicarbonyl equivalent after hydrolysis.

In the context of a Hetero-Diels-Alder reaction, the enamine double bond could potentially react with a 1-aza- or 1-oxa-1,3-butadiene system. The nitrogen atom of the pyrrolidine (B122466) group significantly increases the electron density of the double bond, making it a suitable partner for electron-poor dienes. The regioselectivity of such a reaction would be governed by the electronic and steric properties of both the enamino ester and the diene.

Hypothetical Hetero-Diels-Alder Reaction Data

| Diene | Dienophile | Product Type | Regioselectivity |

| 1-Aza-1,3-butadiene | This compound | Tetrahydropyridine derivative | Governed by FMO theory |

| 1-Oxa-1,3-butadiene | This compound | Dihydropyran derivative | Governed by FMO theory |

This table represents a theoretical projection of potential reactivity and is not based on published experimental results for the title compound.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. The electron-rich double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as nitrile oxides, azides, and nitrones. The reaction is expected to proceed via a concerted mechanism, and the regioselectivity would be dictated by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

For instance, the reaction with a nitrile oxide would be expected to yield an isoxazoline (B3343090) derivative. The electron-donating pyrrolidine group would direct the regioselectivity of the cycloaddition.

Hypothetical 1,3-Dipolar Cycloaddition Data

| 1,3-Dipole | Dipolarophile | Product Type |

| Nitrile Oxide (Ar-CNO) | This compound | Isoxazoline derivative |

| Azide (R-N₃) | This compound | Triazoline derivative |

| Nitrone (R-CH=N⁺(R')-O⁻) | This compound | Isoxazolidine derivative |

This table is a theoretical representation of potential reaction outcomes.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. For derivatives of this compound, sigmatropic rearrangements are a plausible class of transformations.

Sigmatropic Rearrangements (e.g.,organic-chemistry.orgchemrxiv.org-Wittig Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. The chemrxiv.orgchemrxiv.org-sigmatropic rearrangement (Claisen and Cope rearrangements) and the organic-chemistry.orgchemrxiv.org-sigmatropic rearrangement (Wittig rearrangement) are prominent examples.

A organic-chemistry.orgchemrxiv.org-Wittig rearrangement could be envisioned if an allylic ether derivative of the enol form of a related β-keto ester were prepared. This would involve the deprotonation of the carbon adjacent to the ether oxygen, followed by a concerted rearrangement to form a homoallylic alcohol. While this is a known transformation for allylic ethers, its application starting from a β-enamino ester would require several synthetic steps and has not been specifically reported for this compound.

Acid-Catalyzed Transformations and Rearomatization Processes

The enamine functionality of this compound is susceptible to acid-catalyzed hydrolysis. This reaction would readily convert the enamine back to the corresponding β-keto ester, benzyl acetoacetate (B1235776), and pyrrolidine. This hydrolysis is a common and often unavoidable side reaction when working with enamines in acidic conditions.

In more complex scenarios, acid catalysis could potentially initiate cyclization or condensation reactions if other reactive functional groups are present in the molecule. For instance, intramolecular reactions leading to heterocyclic systems could be envisioned. Subsequent dehydration or other elimination reactions could then lead to the formation of aromatic or heteroaromatic systems, a process known as rearomatization. The specific outcome would be highly dependent on the substrate structure and reaction conditions.

Nucleophilic Vinylic Substitution Reactions

Nucleophilic vinylic substitution (SNV) is a reaction in which a nucleophile replaces a leaving group on a vinylic carbon. In the case of this compound, the pyrrolidine group could potentially act as a leaving group, particularly if protonated or activated. However, enamines are generally not considered to have good leaving groups for SNV reactions under standard conditions.

The mechanism for such a substitution would likely proceed through an addition-elimination pathway. A nucleophile would add to the β-carbon of the enamino ester, forming a tetrahedral intermediate. Subsequent elimination of the pyrrolidine moiety would then yield the substituted product. The viability of this reaction would depend on the strength of the incoming nucleophile and the ability to facilitate the departure of the pyrrolidinyl group.

Hypothetical Nucleophilic Vinylic Substitution Data

| Nucleophile | Substrate | Product Type |

| Thiol (R-SH) | This compound | Benzyl 3-(alkylthio)-2-butenoate |

| Amine (R₂NH) | This compound | Benzyl 3-(dialkylamino)-2-butenoate |

This table illustrates potential but not experimentally confirmed transformations.

Advanced Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of β-enaminones like Benzyl (B1604629) 3-(1-pyrrolidinyl)-2-butenoate in solution. eurekaselect.com It provides detailed information about the electronic environment of individual atoms, allowing for the determination of the compound's connectivity, configuration (E/Z isomerism), and conformational preferences.

A key feature in the ¹H NMR spectrum of many β-enaminones is a broad signal in the downfield region (around 13–14 ppm), which indicates the presence of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. nih.govacs.org This hydrogen bonding contributes to the stability of the planar enaminone system. The specific chemical shifts and coupling constants of the vinylic proton and adjacent protons are instrumental in assigning the stereochemistry around the C=C double bond. For instance, upon photoirradiation, some β-enaminones can undergo E-Z isomerization, a process that can be monitored by time-dependent NMR studies showing distinct changes in chemical shifts. nih.gov

The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure. mdpi.com For Benzyl 3-(1-pyrrolidinyl)-2-butenoate, characteristic signals for the benzyl group, the pyrrolidine (B122466) ring, the butenoate backbone, and the carbonyl group can be identified and assigned.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.25-7.40 | Multiplet | - |

| Benzyl CH₂ | 5.15 | Singlet | - |

| Vinylic CH | 4.80 | Singlet | - |

| Pyrrolidine N-CH₂ (α) | 3.30 | Triplet | 6.5 |

| Pyrrolidine CH₂ (β) | 1.90 | Multiplet | - |

| Methyl CH₃ | 2.10 | Singlet | - |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 170.5 |

| Vinylic C-N | 160.0 |

| Phenyl C (quaternary) | 136.0 |

| Phenyl CH | 128.0-128.5 |

| Vinylic C-C=O | 95.0 |

| Benzyl CH₂ | 65.0 |

| Pyrrolidine N-CH₂ (α) | 47.5 |

| Pyrrolidine CH₂ (β) | 25.0 |

| Methyl CH₃ | 19.5 |

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For this compound, MS, particularly when coupled with techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is invaluable for analyzing reaction pathways. nih.gov

The fragmentation of β-enaminones is influenced by the substituents on the molecule. nih.gov Common fragmentation pathways involve cleavage of bonds adjacent to the carbonyl group, the nitrogen atom, and the double bond. libretexts.org For instance, the dissociation of protonated enaminones can lead to characteristic losses, such as the elimination of the amine moiety or cleavage of the ester group. nih.gov The study of these fragmentation patterns helps in identifying reaction intermediates and final products in a synthetic sequence, thereby elucidating the reaction mechanism. nih.govnih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The subsequent fragmentation would likely involve key losses, providing structural confirmation.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 259 | [M]⁺ | - |

| 168 | [M - C₇H₇]⁺ | Benzyl radical |

| 152 | [M - C₇H₇O]⁺ | Benzyloxy radical |

| 91 | [C₇H₇]⁺ | C₁₀H₁₄NO₂ radical |

| 70 | [C₄H₈N]⁺ | C₁₃H₁₃O₂ radical |

X-ray Crystallography in Solid-State Structural Analysis and Stereoisomer Identification

For β-enaminones, X-ray crystallography confirms the planar nature of the N-C=C-C=O conjugated system, which is often stabilized by an intramolecular hydrogen bond. researchgate.net The analysis of the crystal structure of this compound would provide exact measurements of the geometry of the pyrrolidine ring, the orientation of the benzyl group, and the configuration around the double bond. nih.gov This solid-state structural data is essential for validating computational models and for understanding how the molecule packs in a crystal lattice, which can be influenced by intermolecular forces such as C-H···O or C-H···π interactions. nih.gov The ability of X-ray crystallography to determine the absolute configuration of chiral molecules makes it an indispensable tool in stereochemical elucidation. nih.gov

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | ~1.25 Å |

| C=C Bond Length | ~1.37 Å |

| C-N Bond Length | ~1.33 Å |

| N···O Intramolecular Distance | ~2.55 Å |

| Dihedral Angle (N-C=C-C) | ~5° |

Computational and Theoretical Investigations of Benzyl 3 1 Pyrrolidinyl 2 Butenoate

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For compounds similar to Benzyl (B1604629) 3-(1-pyrrolidinyl)-2-butenoate, such as other β-enamino esters, DFT studies are instrumental in understanding their reactivity.

Researchers typically employ DFT calculations to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor in predicting the rate of a reaction. For instance, in the aminolysis of related β-hydroxy-α,β-unsaturated esters, DFT has been used to compare different possible reaction pathways, such as concerted versus stepwise mechanisms. nih.gov Such studies can determine the most energetically favorable route for a reaction to proceed.

A typical DFT study on the reaction mechanisms of a molecule like Benzyl 3-(1-pyrrolidinyl)-2-butenoate would involve:

Optimization of Geometries: Calculating the lowest energy structures for all species involved in the reaction.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.

Calculation of Activation Energies: Determining the energy difference between the transition state and the reactants.

These calculations provide deep insights into how reactions occur at a molecular level, which is fundamental for designing new synthetic routes and catalysts.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is key to understanding its reactivity. For β-enamino esters, the distribution of electrons within the molecule dictates where it is likely to react with electrophiles or nucleophiles. Computational methods, particularly DFT, are used to analyze various aspects of the electronic structure.

Frontier Molecular Orbital (FMO) Theory is a common approach used in these analyses. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The HOMO acts as an electron donor, so regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.

The LUMO acts as an electron acceptor, and its location indicates sites that are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a significant indicator of a molecule's reactivity. A smaller gap generally suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative charge. Red regions (negative potential) are electron-rich and are likely sites for electrophilic attack, while blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack.

For a compound like this compound, such analyses would predict the most reactive sites and help to rationalize its observed chemical behavior. For example, DFT calculations on other enaminone systems have been used to understand charge distribution and identify reactive centers. ut.ac.ir

Below is a hypothetical data table illustrating the kind of information that would be generated from an electronic structure analysis of this compound.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |

Stereochemical Outcome Prediction and Rationalization

Many chemical reactions can produce multiple stereoisomers. Computational chemistry plays a crucial role in predicting and explaining the stereochemical outcome of such reactions. For reactions involving chiral molecules or catalysts, it is often essential to understand why one stereoisomer is formed in preference to another (stereoselectivity).

For reactions involving β-enamino esters, computational methods can be used to model the transition states leading to different stereoisomeric products. By comparing the energies of these diastereomeric transition states, chemists can predict which product will be favored. The product formed via the lower energy transition state will be the major product.

For example, in asymmetric reactions, where a chiral catalyst is used to induce the formation of one enantiomer over the other, DFT calculations can be used to model the interaction between the substrate, the reagent, and the catalyst in the transition state. This can help to elucidate the origin of enantioselectivity by identifying the key interactions (e.g., hydrogen bonding, steric repulsion) that stabilize one transition state over the other. Such insights are invaluable for the design of new and more effective chiral catalysts. While no specific studies on this compound were found, the principles of using computational models to predict stereoselectivity are well-established for similar systems. rsc.org

A hypothetical table summarizing the kind of data generated in a stereochemical outcome prediction study is shown below.

| Stereoisomer | Transition State Energy (kcal/mol) (Hypothetical) | Predicted Product Ratio (Hypothetical) |

| (R)-Product | 0.0 | 95 |

| (S)-Product | +2.0 | 5 |

This table illustrates how the calculated energy difference between the transition states leading to the (R) and (S) products can be used to predict the enantiomeric excess of a reaction.

Applications in Complex Organic Synthesis and Chemical Biology

Role as a Key Building Block for Heterocyclic Compounds

The rich electronic nature of β-enamino esters like Benzyl (B1604629) 3-(1-pyrrolidinyl)-2-butenoate makes them attractive starting materials for the construction of a wide array of bioactive heterocyclic compounds. acgpubs.orgacgpubs.org The conjugated system, which includes the nitrogen lone pair, the C=C double bond, and the ester carbonyl group, allows for both electrophilic and nucleophilic attacks, rendering it a versatile synthon for various cyclization strategies. acgpubs.org

Pyrrolidine (B122466) and Pyrrolidinone Core Structures

While Benzyl 3-(1-pyrrolidinyl)-2-butenoate already contains a pyrrolidine ring, its enamine functionality serves as a handle for introducing further complexity and constructing more elaborate molecules featuring the pyrrolidine core. The nucleophilic α-carbon can be alkylated or acylated, and subsequent chemical transformations can be employed to build fused or spirocyclic systems.

For instance, the enamine can undergo reactions with electrophiles, followed by reduction or cyclization, to yield polysubstituted pyrrolidines. Although direct conversion to a pyrrolidinone is not a straightforward reaction from this substrate, its derivatives could potentially be elaborated into more complex structures that might later be transformed into pyrrolidinone-containing targets through multi-step synthetic sequences. The primary utility in this context is using the existing pyrrolidine as a directing group or as a foundational element for building more complex alkaloid-like frameworks.

Furanone and Isoxazoline (B3343090) Derivatives

The synthesis of five-membered heterocycles is a prominent application of β-enamino ester chemistry. The reaction pattern of these substrates makes them suitable precursors for building rings containing heteroatoms like oxygen and nitrogen.

Furanone Derivatives: The synthesis of furanone rings from β-enamino esters is plausible, though often requires specific reaction partners or intramolecular functionalities. One potential strategy involves the reaction of the enamine with an appropriate electrophile that can subsequently participate in a cyclization-elimination sequence. For example, reaction with an α-haloketone could lead to an intermediate that, upon hydrolysis and cyclization, yields a substituted furanone. The specific pathway is highly dependent on the chosen reagents and conditions.

Isoxazoline and Isoxazole (B147169) Derivatives: A more direct and well-established application of β-enamino esters is in the synthesis of isoxazole derivatives, which often proceeds through an isoxazoline intermediate. This transformation is typically achieved via a [3+2] cycloaddition reaction with nitrile oxides. Nitrile oxides, generated in situ from aldoximes or hydroxamoyl chlorides, react with the enamine double bond to form a 5-amino-isoxazoline intermediate. This intermediate can then undergo elimination of the pyrrolidine moiety to yield the aromatic isoxazole ring. This method provides a reliable route to substituted isoxazoles, which are important scaffolds in medicinal chemistry.

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| This compound | Nitrile Oxide (R-C≡N⁺-O⁻) | 5-Amino-isoxazoline derivative | 3,5-Disubstituted Isoxazole |

Table 1: General reaction scheme for the synthesis of isoxazole derivatives from this compound.

Integration into Natural Product Total Synthesis

Enamine chemistry is a cornerstone of natural product synthesis, providing a mild and efficient method for carbon-carbon bond formation. The Stork enamine reaction, for example, allows for the α-alkylation and α-acylation of ketones and aldehydes. As a stable enamine precursor, this compound can function as a nucleophilic building block in strategies aimed at constructing complex carbon skeletons found in natural products. acgpubs.org

Its role would be that of a masked enolate, offering advantages in terms of stability and reactivity compared to traditional metal enolates. It can participate in Michael additions to α,β-unsaturated carbonyl compounds, creating 1,5-dicarbonyl relationships after hydrolysis of the resulting iminium ion. This type of transformation is fundamental in the assembly of polycyclic structures and is frequently employed in the synthesis of alkaloids and terpenoids. The benzyl ester functionality also offers a strategic advantage, as it can be removed under mild hydrogenolysis conditions, which are compatible with a wide range of functional groups.

Precursor in the Synthesis of Advanced Organic Intermediates

The versatility of β-enamino esters makes them valuable precursors for a variety of other important organic intermediates. acgpubs.orgacgpubs.org The multiple reactive sites on this compound allow for its conversion into different functional group arrays.

As mentioned, hydrolysis of the enamine functionality regenerates a β-keto ester, specifically benzyl acetoacetate (B1235776). However, its true value lies in reactions where the enamine directs bond formation. For example, reaction with acyl chlorides can lead to C-acylated products, which are precursors to 1,3,5-tricarbonyl systems after hydrolysis. Furthermore, its dienamine-like character allows it to participate in certain pericyclic reactions, such as Diels-Alder cycloadditions where it can act as the diene component, leading to complex carbocyclic and heterocyclic frameworks. This reactivity makes it a flexible tool for chemists to generate advanced intermediates tailored for specific synthetic goals.

| Reaction Type | Electrophile/Partner | Resulting Intermediate (after hydrolysis) |

| Michael Addition | α,β-Unsaturated Ketone | γ-Diketone (1,5-Dicarbonyl) |

| Acylation | Acyl Halide | β,δ-Diketo Ester (1,3,5-Tricarbonyl) |

| Alkylation | Alkyl Halide | α-Alkylated β-Keto Ester |

Table 2: Potential transformations of this compound into advanced organic intermediates.

Asymmetric Synthesis Strategies Utilizing this compound Derivatives

While this compound itself is achiral, it serves as an excellent platform for asymmetric synthesis. Stereocontrol in reactions involving this substrate can be achieved through several established strategies in enamine catalysis.

One approach involves the use of a chiral catalyst, such as a chiral Brønsted acid or Lewis acid, to control the facial selectivity of the enamine's reaction with an electrophile. The catalyst can form a chiral ion pair with the intermediate iminium ion or coordinate to the electrophile, creating a chiral environment that directs the formation of one enantiomer over the other.

Alternatively, a chiral auxiliary-based approach can be employed. Instead of using achiral pyrrolidine, a chiral pyrrolidine derivative, such as one derived from proline or another chiral amine, could be used to synthesize a chiral version of the enamine. In this case, the inherent chirality of the amine backbone would direct the stereochemical outcome of subsequent reactions. These organocatalytic and auxiliary-based methods are powerful tools in modern organic synthesis for producing enantiomerically pure compounds, and the enamine scaffold of this compound is well-suited for such applications.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For β-enamino esters like Benzyl (B1604629) 3-(1-pyrrolidinyl)-2-butenoate, the development of catalytic systems capable of inducing high levels of enantioselectivity in their transformations is a primary research focus. While organocatalysis has shown promise, the future lies in the exploration of a broader range of catalytic platforms.

Promising avenues include the design of novel chiral transition-metal catalysts. Systems based on metals such as palladium, gold, nickel, and copper could enable unique, stereocontrolled C-H functionalization and annulation reactions at various positions of the enaminone core. beilstein-journals.orgrsc.orgbeilstein-archives.org Furthermore, the burgeoning field of photoredox catalysis offers exciting possibilities. The use of light-mediated reactions, potentially in dual catalytic systems with chiral organocatalysts or transition metals, could unlock previously inaccessible reaction pathways for asymmetric alkylations and other transformations under mild conditions. beilstein-archives.orgacs.org

Another emerging area is the application of chiral Brønsted acids, such as chiral phosphoric acids, which have been successful in the enantioselective synthesis of cyclic β-enaminones. researchgate.net Adapting these powerful catalysts to intermolecular reactions involving acyclic substrates like Benzyl 3-(1-pyrrolidinyl)-2-butenoate could provide direct access to valuable chiral β-substituted carbonyl compounds. The goal is to develop catalytic systems that are not only highly selective but also robust, scalable, and tolerant of a wide range of functional groups.

| Catalyst Type | Potential Transformation | Expected Outcome |

| Chiral Transition Metals (e.g., Pd, Au, Ni) | Asymmetric C-H activation, Annulations | Access to complex chiral heterocyclic and carbocyclic structures. |

| Photoredox Catalysts (often in dual systems) | Enantioselective α- and γ-alkylations | Formation of chiral centers via radical pathways under mild conditions. |

| Chiral Brønsted Acids (e.g., Phosphoric Acids) | Asymmetric conjugate additions, Desymmetrization | Direct synthesis of enantioenriched β-functionalized carbonyls. |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol and Michael reactions | High stereoselectivity in C-C bond formations. rsc.org |

Exploration of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecular architectures in a single operation by forming multiple chemical bonds. researchgate.net This approach minimizes waste, reduces operational complexity, and aligns with the principles of green chemistry. This compound is an ideal substrate for the design of novel cascade and MCRs due to its multiple reactive sites.

Future research will likely focus on designing one-pot sequences where the enamino ester is generated in situ and then participates in subsequent transformations. For instance, a three-component reaction between benzyl acetoacetate (B1235776), pyrrolidine (B122466), and a suitable electrophile could be envisioned. researchgate.net More sophisticated cascade reactions could be triggered by an initial transformation on the enamino ester, which then unveils new reactivity elsewhere in the molecule, leading to complex cyclizations. nih.govnih.gov Gold-catalyzed cascade reactions, for example, have been used with related ester compounds to generate highly substituted lactones. nih.gov Exploring similar strategies could lead to novel heterocyclic scaffolds.

The development of MCRs that incorporate this compound as a key building block is another promising frontier. By reacting it with aldehydes and other nucleophiles or electrophiles, it may be possible to access diverse and densely functionalized molecules, such as highly substituted dihydropyridines or pyrroles, which are prevalent in pharmaceutically active compounds. nih.gov

| Reaction Type | Key Reactants | Potential Product Class |

| One-Pot Cascade | Benzyl acetoacetate, Pyrrolidine, Electrophile | Functionalized heterocycles |

| Multicomponent Reaction (MCR) | This compound, Aldehyde, Isocyanide | Highly substituted N-heterocycles |

| Domino Reaction | This compound, Activated Alkyne | Polycyclic aromatic systems |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from laboratory-scale batches to industrial production often presents significant challenges. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. beilstein-journals.org

The synthesis and transformation of this compound are well-suited for adaptation to continuous-flow systems. The initial formation of the enamino ester from benzyl acetoacetate and pyrrolidine can be performed efficiently in a flow reactor, potentially with a solid-supported catalyst to simplify purification. Subsequent reactions, such as hydrogenations, C-C bond formations, or cyclizations, could be performed in-line by introducing additional reagent streams and reactor coils. mdpi.com This approach allows for the rapid optimization of reaction conditions and can lead to higher yields and purities compared to traditional batch processing. beilstein-journals.org

Integrating these flow setups with automated synthesis platforms, controlled by machine learning algorithms, represents the next frontier. Such systems could autonomously explore vast reaction spaces, identify optimal conditions for novel transformations of this compound, and accelerate the discovery of new molecules with desired properties.

| Technology | Advantage for this compound Synthesis | Research Goal |

| Continuous-Flow Synthesis | Precise control of reaction time and temperature, enhanced safety, easy scalability. | Develop a multi-step, continuous process for the synthesis and derivatization of the target compound. |

| Immobilized Catalysts/Reagents | Simplified product purification, catalyst recycling. | Create robust, packed-bed reactors for key transformations like enantioselective catalysis. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, algorithmic optimization. | Accelerate the discovery of novel reactions and analogues with minimal human intervention. |

Advanced Structure-Reactivity Relationship Studies of Novel Analogues

A fundamental understanding of how molecular structure dictates chemical reactivity is crucial for rational catalyst design and the prediction of reaction outcomes. For this compound, future research will increasingly rely on a synergistic combination of computational modeling and experimental studies to probe these relationships in detail.

Computational studies, using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure of the enamine intermediate, transition state energies, and reaction mechanisms. acs.orgnih.govresearchgate.net For example, the degree of pyramidalization at the nitrogen atom and the extent of n→π* orbital overlap are known to significantly impact the nucleophilicity of enamines. rsc.org By computationally screening novel analogues of this compound—with variations in the ester group, the amine moiety (e.g., different ring sizes or substituents), or the substituents on the butenoate backbone—researchers can predict which derivatives will exhibit enhanced or altered reactivity.

These theoretical predictions can then be validated through kinetic experiments and the synthesis of the most promising analogues. This iterative cycle of prediction and experimentation will accelerate the development of next-generation substrates and catalysts. For instance, designing analogues that favor a more planar, and thus more reactive, enamine conformation could lead to catalysts that operate at lower temperatures or with higher efficiency. rsc.org This advanced understanding will be pivotal for overcoming existing limitations and expanding the synthetic utility of this important class of compounds.

| Research Area | Methodology | Key Parameter Investigated |

| Computational Chemistry | Density Functional Theory (DFT), Molecular Orbital Calculations | Transition state energies, Nitrogen pyramidalization, Orbital overlap. rsc.orgacs.org |

| Analogue Synthesis | Organic Synthesis | Variation of ester group, amine structure, and backbone substitution. |

| Kinetic Studies | NMR Spectroscopy, In-situ monitoring | Reaction rates, Catalyst efficiency, Intermediate characterization. acs.org |

| Structural Analysis | X-ray Crystallography, NMR Spectroscopy | Conformation of ground states and intermediates. |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing benzyl 3-(1-pyrrolidinyl)-2-butenoate, and how can reaction efficiency be monitored?

A1. Synthesis typically involves esterification or Michael addition strategies. For example:

- Esterification : React 3-(1-pyrrolidinyl)-2-butenoic acid with benzyl alcohol using coupling agents like DCC/DMAP under anhydrous conditions .

- Michael Addition : A pyrrolidine nucleophile could attack a benzyl-protected α,β-unsaturated ester. Monitor reaction progress via TLC (silica gel, UV-active spots) or HPLC with a C18 column and UV detection (λ = 254 nm) .

- Quality Control : Confirm purity (>95%) using GC or HPLC and verify structure via H/C NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine N-CH at δ 2.5–3.0 ppm) .

Q. Q2. How should researchers handle and store this compound to ensure stability?

A2.

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent ester hydrolysis or oxidation .

- Handling : Use anhydrous solvents (e.g., dried THF or DCM) during synthesis to avoid side reactions. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to identify degradation pathways .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across different batches of this compound?

A3. Contradictions may arise from:

- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as seen in (R)- and (S)-pyrrolidine derivatives .

- Polymorphism : Perform DSC and XRPD to identify crystalline forms. For example, enantiopure pyrrolidinyl compounds may show identical melting points but differ in optical rotation .

- Purity discrepancies : Quantify impurities via LC-MS and compare with reference standards from reliable suppliers (e.g., Kanto Reagents) .

Q. Q4. What methodological approaches are recommended for studying the biological activity of this compound?

A4.

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with pyrrolidine-binding enzymes (e.g., kinases or GPCRs) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) in cell lines. For example, related pyrrolidinone derivatives show activity in neuropharmacological models .

- Metabolic Stability : Conduct liver microsome assays (human/rat) with LC-MS/MS to evaluate esterase-mediated hydrolysis rates .

Q. Q5. How can reaction conditions be optimized for scalable synthesis of this compound while minimizing side products?

A5.

- Catalysis : Screen catalysts (e.g., DMAP, pyridine) to enhance esterification efficiency. For Michael additions, use base catalysts (e.g., DBU) in aprotic solvents .

- Process Monitoring : Employ PAT tools (e.g., ReactIR) to track intermediate formation in real time.

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound TFA) to remove excess reagents. For scale-up, transition from batch to flow chemistry for better heat/mass transfer .

Analytical and Data Interpretation Challenges

Q. Q6. What advanced spectroscopic techniques are critical for characterizing stereochemical and structural features of this compound?

A6.

- Chiral Analysis : Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) to confirm absolute configuration .

- 2D NMR : COSY and HSQC to assign proton-proton correlations and quaternary carbons (e.g., distinguishing α,β-unsaturated ester vs. keto-enol tautomers) .

- High-Resolution MS : Confirm molecular formula (e.g., CHNO) with <2 ppm error .

Q. Q7. How should researchers address discrepancies in biological assay data between enantiomeric forms of this compound?

A7.

- Enantioselective Assays : Test (R)- and (S)-enantiomers separately using chiral resolution techniques (e.g., enzymatic kinetic resolution) .

- Mechanistic Studies : Use SPR or ITC to measure binding affinities for target proteins. For example, (S)-enantiomers of pyrrolidine derivatives often show higher receptor selectivity .

Methodological Best Practices

Q. Q8. What strategies are recommended for ensuring reproducibility in synthetic protocols for this compound?

A8.

- Standardization : Use high-purity reagents (e.g., >97% benzyl alcohol, verified by GC) and anhydrous conditions .

- Data Logging : Record detailed parameters (e.g., stirring speed, solvent batch) to identify variability sources.

- Cross-Validation : Collaborate with independent labs to replicate key findings, as done for structurally related esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.